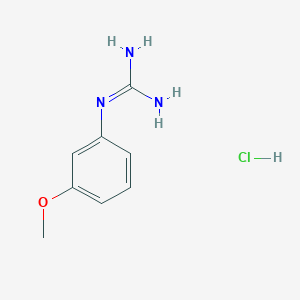

N-(3-Methoxy-phenyl)-guanidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Methoxy-phenyl)-guanidine hydrochloride is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 3-methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxy-phenyl)-guanidine hydrochloride typically involves the reaction of 3-methoxyaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The general reaction scheme is as follows:

Step 1: 3-Methoxyaniline reacts with cyanamide in the presence of an acid catalyst.

Step 2: The intermediate formed is treated with hydrochloric acid to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxy-phenyl)-guanidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Halogenated or otherwise substituted derivatives.

Scientific Research Applications

N-(3-Methoxy-phenyl)-guanidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a pharmaceutical intermediate.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-phenyl)-guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group is known to interact with various enzymes and receptors, modulating their activity. The methoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.

Receptors: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

N-(3-Methoxy-phenyl)-guanidine hydrochloride can be compared with other guanidine derivatives:

N-Phenyl-guanidine: Lacks the methoxy group, resulting in different chemical properties and biological activities.

N-(4-Methoxy-phenyl)-guanidine: The position of the methoxy group affects the compound’s reactivity and interactions.

N-(3-Methoxy-phenyl)-urea: Similar structure but different functional group, leading to distinct chemical behavior.

Uniqueness: The presence of the methoxy group at the 3-position in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(3-Methoxy-phenyl)-guanidine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by relevant data and studies.

- Molecular Formula : C9H12ClN3O

- Molecular Weight : Approximately 201.65 g/mol

- CAS Number : 112677-52-8

- Solubility : Water-soluble due to its hydrochloride form.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies have shown efficacy against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these activities suggest that the compound could serve as a potential candidate for developing new antimicrobial agents. For instance, studies have reported MIC values ranging from 20 to 50 µg/mL against certain strains, indicating comparable effectiveness to standard antibiotics like ceftriaxone.

2. Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in various cancer cell lines. Key findings include:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

In vitro studies have shown that treatment with this compound results in significant cell growth inhibition, with IC50 values reported as low as 1.66 µM for MCF-7 cells . Furthermore, it has been observed to alter cell cycle progression, leading to G0/G1 phase arrest.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzymatic Interaction : The guanidine group can inhibit or activate enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to various receptors, influencing signal transduction pathways critical for cell survival and proliferation.

The methoxy group enhances membrane permeability, facilitating better cellular uptake and increased efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other guanidine derivatives:

| Compound Name | Molecular Formula | CAS Number | Biological Activity |

|---|---|---|---|

| N-(4-Methoxy-phenyl)-guanidine | C9H12ClN3O | 22594132 | Antimicrobial; anticancer potential |

| N-(2-Methoxy-phenyl)-guanidine | C9H12ClN3O | 57004-60-1 | Limited studies; potential neuroactivity |

| N-(3-Methoxy-phenyl)-urea | C9H11N3O | 7018035 | Antimicrobial; less soluble |

The presence of the methoxy group at the 3-position is crucial for enhancing solubility and biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited a significant inhibition zone against E. coli and S. aureus, comparable to standard antibiotics .

- Anticancer Study : In a study involving MCF-7 cells, treatment with this compound resulted in a notable increase in apoptotic cells and a decrease in viable cells after 24 hours of exposure .

Properties

IUPAC Name |

2-(3-methoxyphenyl)guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-12-7-4-2-3-6(5-7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHGAWMDLGVFGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583269 |

Source

|

| Record name | N''-(3-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112677-52-8 |

Source

|

| Record name | N''-(3-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.